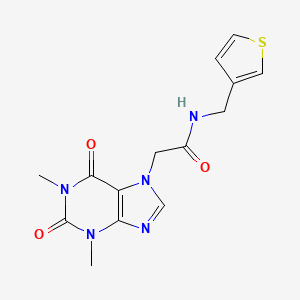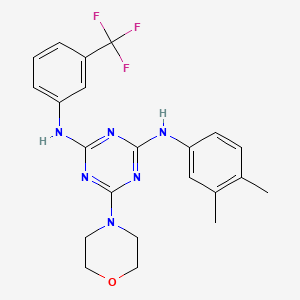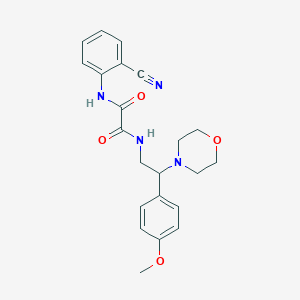
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound known for its multifaceted roles in scientific research and industrial applications. It is a derivative of purine and thienylmethyl acetamide, combining these two distinct chemical structures into one molecule with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide typically begins with the preparation of the purine and thienylmethyl acetamide precursors.
Purine Precursor Synthesis
This involves the formation of 1,3-dimethyl-2,6-dioxopurine. A common starting material is xanthine, which undergoes methylation using methyl iodide in the presence of a base like potassium carbonate.
Thienylmethyl Acetamide Precursor Synthesis
This involves the synthesis of 3-thiophenemethylamine followed by its acylation with acetic anhydride or acetyl chloride under anhydrous conditions.
Coupling Reaction
The final compound is synthesized through a nucleophilic substitution reaction where the purine derivative reacts with the thienylmethyl acetamide under conditions that facilitate the formation of the target compound.
Industrial Production Methods
The industrial scale-up of this synthesis would involve optimization of each step to ensure high yield and purity, often incorporating continuous flow reactions to enhance efficiency and control.
化学反应分析
Types of Reactions
Oxidation
The compound can undergo oxidation at the thiophene moiety, resulting in sulfoxide or sulfone derivatives under specific conditions.
Reduction
The carbonyl groups within the purine structure can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution
The acetamide group can be substituted under nucleophilic or electrophilic conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, acyl halides, bases or acids depending on the specific substitution.
Major Products Formed
Sulfoxide and sulfone derivatives (oxidation)
Hydroxy derivatives (reduction)
Substituted acetamides (substitution)
科学研究应用
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide has been investigated for various applications:
Chemistry: : As a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : As a biochemical probe to study enzymatic interactions and protein binding due to its purine structure.
Medicine: : Potential therapeutic agent for its anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of novel materials with specific electronic properties.
作用机制
Molecular Targets and Pathways
The compound’s effects are largely determined by its interaction with specific proteins and enzymes:
Purine Pathway: : It may act as an inhibitor of enzymes like xanthine oxidase, impacting the purine metabolism pathway.
Thiophene Moiety: : This part of the molecule might interact with various biomolecules, facilitating or inhibiting biochemical processes.
相似化合物的比较
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its combined structure of purine and thienylmethyl acetamide, setting it apart from other purine derivatives or thiophene compounds alone.
Similar Compounds
2,6-dioxopurine derivatives
Thiophenemethylamine derivatives
N-methylacetamide derivatives
Each of these similar compounds lacks the dual functionality present in the target compound, underscoring its distinctive properties.
This should give you a comprehensive look at this fascinating compound! What else can I intrigue you with?
属性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-17-12-11(13(21)18(2)14(17)22)19(8-16-12)6-10(20)15-5-9-3-4-23-7-9/h3-4,7-8H,5-6H2,1-2H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLDFGFLVFLCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)
![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE](/img/structure/B2356188.png)



![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2356197.png)
![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)


![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride](/img/structure/B2356205.png)

![N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2356208.png)
